N2-(3,4-dichlorophenyl)-N4-(2-methoxyethyl)pteridine-2,4-diamine

Description

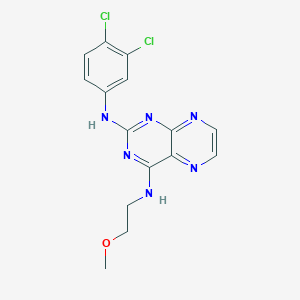

N²-(3,4-Dichlorophenyl)-N⁴-(2-Methoxyethyl)pteridine-2,4-diamine is a pteridine-based diamine derivative featuring a 3,4-dichlorophenyl group at the N² position and a 2-methoxyethyl substituent at the N⁴ position.

Properties

Molecular Formula |

C15H14Cl2N6O |

|---|---|

Molecular Weight |

365.2 g/mol |

IUPAC Name |

2-N-(3,4-dichlorophenyl)-4-N-(2-methoxyethyl)pteridine-2,4-diamine |

InChI |

InChI=1S/C15H14Cl2N6O/c1-24-7-6-20-14-12-13(19-5-4-18-12)22-15(23-14)21-9-2-3-10(16)11(17)8-9/h2-5,8H,6-7H2,1H3,(H2,19,20,21,22,23) |

InChI Key |

SMOIMZOQQGGQMO-UHFFFAOYSA-N |

Canonical SMILES |

COCCNC1=NC(=NC2=NC=CN=C21)NC3=CC(=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4-dichlorophenyl)-N4-(2-methoxyethyl)pteridine-2,4-diamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichloroaniline and 2-methoxyethylamine.

Formation of Intermediate: The 3,4-dichloroaniline is reacted with a suitable pteridine precursor under controlled conditions to form an intermediate compound.

Substitution Reaction: The intermediate compound undergoes a substitution reaction with 2-methoxyethylamine to yield the final product.

The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

Raw Material Handling: Efficient handling and storage of raw materials to ensure consistent quality.

Reaction Optimization: Scaling up the reaction conditions to industrial scale while maintaining product quality.

Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N2-(3,4-dichlorophenyl)-N4-(2-methoxyethyl)pteridine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups on the pteridine core.

Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

N2-(3,4-dichlorophenyl)-N4-(2-methoxyethyl)pteridine-2,4-diamine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N2-(3,4-dichlorophenyl)-N4-(2-methoxyethyl)pteridine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

The target compound belongs to the pteridine-2,4-diamine family, a bicyclic heteroaromatic system distinct from pyrimidine (six-membered single ring) and quinazoline (fused benzene-pyrimidine) scaffolds. Key differences include:

Substituent Effects at N² and N⁴ Positions

The substituents at N² and N⁴ positions critically influence solubility, lipophilicity, and biological activity.

Table 1: Substituent Comparison of Pteridine and Pyrimidine Analogs

*Estimated based on molecular formula.

Key Observations:

Lipophilicity: The 3,4-dichlorophenyl group in the target compound likely increases lipophilicity compared to mono-chloro or methyl-substituted analogs (e.g., compounds in ), which may enhance membrane permeability but reduce aqueous solubility.

Biological Activity :

- Pyrimidine analogs (e.g., Ba3 in ) show anticancer activity, suggesting the pteridine core might retain or enhance this property.

- Quinazoline derivatives (e.g., compound 9 in ) demonstrate potent cholinesterase inhibition (AChE IC₅₀ = 2.1 µM), highlighting the importance of substituent bulk and electronics.

Electronic and Steric Considerations

- Chlorine vs. Methoxy Groups : The electron-withdrawing Cl groups in the target compound may stabilize charge-transfer interactions in biological targets, whereas methoxy groups (e.g., in compound 14c ) donate electrons, altering binding affinities.

- Steric Bulk : The 2-phenylethyl group in and benzylpiperidinyl group in occupy larger binding pockets compared to the target’s 2-methoxyethyl, which may limit steric clashes in certain targets.

Biological Activity

N2-(3,4-dichlorophenyl)-N4-(2-methoxyethyl)pteridine-2,4-diamine is a synthetic compound belonging to the pteridine class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

Chemical Formula : C15H15Cl2N5O

Molecular Weight : 356.22 g/mol

CAS Number : 946288-95-5

The compound features a pteridine core with a dichlorophenyl group and a methoxyethyl substituent. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Pteridine Core : Achieved through the condensation of appropriate precursors like 2,4-diaminopyrimidine with suitable aldehydes or ketones.

- Introduction of the Dichlorophenyl Group : Conducted via nucleophilic aromatic substitution.

- Attachment of the Methoxyethyl Group : Accomplished through an alkylation reaction using methoxyethyl halides.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate these targets' activities, leading to various biological responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antiproliferative Effects : In vitro studies have shown that it inhibits the growth of various cancer cell lines by interfering with cell cycle progression and inducing apoptosis.

- Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways, particularly those linked to cancer progression.

- Antimicrobial Properties : Preliminary studies suggest potential activity against specific bacterial strains, indicating its usefulness in developing new antimicrobial agents.

Case Studies and Research Findings

-

Anticancer Activity :

- A study evaluated the effects of this compound on human cancer cell lines (e.g., A431 vulvar epidermal carcinoma). Results showed significant inhibition of cell proliferation and migration at micromolar concentrations .

- Another investigation focused on its mechanism as an inhibitor of dihydrofolate reductase (DHFR), which is crucial in folate metabolism and a validated target in cancer therapy. The compound demonstrated effective inhibition in vitro, suggesting potential as an antifolate agent .

- Enzyme Inhibition Studies :

- Antimicrobial Evaluation :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.